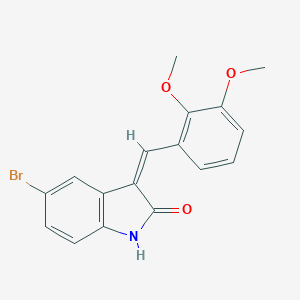
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BR-DIMBOA, is a synthetic compound that belongs to the class of indole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
科学的研究の応用
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential anticancer properties, where it has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its antibacterial and antifungal properties, where it has shown significant activity against various bacterial and fungal strains. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been studied for its potential use as a herbicide, where it has shown selective activity against certain weed species.
作用機序
The mechanism of action of 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. Additionally, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane and cell wall, respectively.
Biochemical and Physiological Effects:
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and act as a herbicide against certain weed species. Moreover, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is easy to synthesize, has good yield and purity, and has shown promising results in various research applications. However, there are also some limitations to using 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. It has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one. It can be further studied for its potential use as an anticancer agent, antibacterial and antifungal agent, and herbicide. Moreover, more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis method can be optimized to improve yield and purity, and new derivatives can be synthesized to improve its activity and selectivity. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various research applications, and further research can help unlock its full potential.
In conclusion, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results in various research applications, including anticancer, antibacterial, antifungal, and herbicidal properties. Moreover, it has several advantages for lab experiments, such as easy synthesis and good yield and purity. However, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has the potential to be a valuable tool in various scientific research applications.
合成法
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde and 5-bromoindole-3-acetaldehyde followed by cyclization and oxidation. The final product is obtained in good yield and purity, making it a suitable candidate for various research applications.
特性
製品名 |
5-bromo-3-(2,3-dimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C17H14BrNO3 |
分子量 |
360.2 g/mol |
IUPAC名 |
(3Z)-5-bromo-3-[(2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C17H14BrNO3/c1-21-15-5-3-4-10(16(15)22-2)8-13-12-9-11(18)6-7-14(12)19-17(13)20/h3-9H,1-2H3,(H,19,20)/b13-8- |
InChIキー |
XYHKVELHISMVNR-JYRVWZFOSA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
正規SMILES |
COC1=CC=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![7-Acetyl-3-(hexylsulfanyl)-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307836.png)
![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)
![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![1-[6-(3-ethoxy-2-methoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307842.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![6-[5-(3-Bromophenyl)-2-furyl]-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307846.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307847.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)